molecular formula C9H10F2 B3324539 1-(1,1-Difluoroethyl)-2-methylbenzene CAS No. 1889024-52-5

1-(1,1-Difluoroethyl)-2-methylbenzene

Cat. No.: B3324539
CAS No.: 1889024-52-5
M. Wt: 156.17 g/mol
InChI Key: VFIBYRWMDWFOSI-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-2-methylbenzene is an aromatic compound characterized by the presence of a difluoroethyl group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under mild conditions and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of 1-(1,1-Difluoroethyl)-2-methylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nickel Catalysts: Used in the difluoroethylation process.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylated benzoic acids, while reduction may produce difluoroethylated toluenes.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing it to interact with enzymes and receptors in a unique manner . This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

    1,1-Difluoroethylbenzene: Similar structure but lacks the methyl group.

    2,2-Difluoroethylbenzene: Similar structure but with different positioning of the difluoroethyl group.

Uniqueness: 1-(1,1-Difluoroethyl)-2-methylbenzene is unique due to the presence of both a difluoroethyl group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2/c1-7-5-3-4-6-8(7)9(2,10)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIBYRWMDWFOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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